Cas no 171670-07-8 (6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid)
![6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/171670-07-8x500.png)
6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinecarboxylic acid,6-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
- 6-(tert-butoxycarbonylaminomethyl)pyridine 2-carboxylic acid
- 6-(TERT-BUTOXYCARBONYLAMINO-METHYL)-PYRIDINE-2-CARBOXYLIC ACID
- 6-((tert-butoxycarbonylamino)methyl)picolinic acid
- 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid
- 171670-07-8
- Z1505701957
- AMY26862
- AKOS027422664
- 6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid
- SCHEMBL1244570
- 6-[(Boc-amino)methyl]-2-pyridinecarboxylic acid
- 6-(((tert-Butoxycarbonyl)amino)methyl)picolinicacid
- CS-0094520
- EN300-7550763
- D72074
- WGA67007
- CS-16276
- 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid
- DB-317896
- 6-{[(tert-butoxycarbonyl)amino]methyl}pyridine-2-carboxylic acid
-
- MDL: MFCD06657528
- インチ: InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)13-7-8-5-4-6-9(14-8)10(15)16/h4-6H,7H2,1-3H3,(H,13,17)(H,15,16)
- InChIKey: IDDGDRWXVZBZIW-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 252.11108
- どういたいしつりょう: 252.111
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.5A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- PSA: 88.52
6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1002207-5g |
6-((tert-butoxycarbonylamino)methyl)picolinic acid |
171670-07-8 | 95% | 5g |
$1780 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AQ809-50mg |
6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid |
171670-07-8 | 95% | 50mg |
1031.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | D633328-5g |
6-(((tert-butoxycarbonyl)amino)methyl)picolinic acid |
171670-07-8 | 97% | 5g |
$1800 | 2023-09-01 | |
eNovation Chemicals LLC | D588422-1g |
6-(((tert-butoxycarbonyl)amino)methyl)picolinic acid |
171670-07-8 | 95% | 1g |
$1790 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95548-500MG |
6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid |
171670-07-8 | 95% | 500MG |
¥ 2,989.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95548-250MG |
6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid |
171670-07-8 | 95% | 250MG |
¥ 1,663.00 | 2023-04-14 | |
Ambeed | A306720-250mg |
6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid |
171670-07-8 | 95% | 250mg |
$198.0 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95548-100mg |
6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid |
171670-07-8 | 95% | 100mg |
¥996.0 | 2024-04-23 | |
Aaron | AR01JP2M-100mg |
2-Pyridinecarboxylic acid,6-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- |
171670-07-8 | 98% | 100mg |
$110.00 | 2025-02-10 | |
Aaron | AR01JP2M-1g |
2-Pyridinecarboxylic acid,6-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- |
171670-07-8 | 98% | 1g |
$376.00 | 2025-02-10 |
6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid 関連文献
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acidに関する追加情報
Introduction to 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic Acid (CAS No. 171670-07-8)
6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid, identified by its CAS number 171670-07-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a valuable intermediate in the synthesis of various bioactive agents. The presence of both a pyridine ring and an amide functionality provides a versatile scaffold for further chemical modifications, which are essential for tailoring the pharmacological properties of the resulting derivatives.
The< strong>pyridine-2-carboxylic acid moiety in the molecular structure contributes to the compound's solubility and reactivity, enabling its use in a wide range of chemical reactions. Additionally, the tert-butoxy carbonyl group serves as a protecting group for the amine functionality, which can be selectively removed under specific conditions to reveal the reactive amine. This protective mechanism is crucial in multi-step syntheses where selective functionalization is required to avoid unwanted side reactions.
In recent years, there has been growing interest in developing novel therapeutic agents that target complex biological pathways. The< strong>6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid has emerged as a key building block in the synthesis of small-molecule inhibitors that modulate enzyme activity and receptor binding. For instance, researchers have explored its potential in designing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The pyridine ring's ability to interact with biological targets through hydrogen bonding and hydrophobic effects makes it an ideal scaffold for drug discovery.
One of the most compelling aspects of this compound is its role in peptidomimetic chemistry. Peptidomimetics are synthetic analogs of natural peptides that retain biological activity but exhibit improved pharmacokinetic properties. The< strong>tert-butoxy carbonyl group allows for the introduction of protected amino acids into peptide chains, facilitating the synthesis of complex structures. This approach has been particularly useful in developing protease inhibitors, which are used to treat viral infections and cardiovascular diseases.
The< strong>pyridine-2-carboxylic acid component also plays a significant role in metal coordination chemistry. Pyridine derivatives are known to form stable complexes with transition metals, which can be exploited in catalytic applications. For example, palladium and copper complexes of this compound have shown promise in cross-coupling reactions, which are fundamental transformations in organic synthesis. These reactions are widely used in the pharmaceutical industry to construct complex molecular architectures efficiently.
Recent advancements in computational chemistry have further enhanced the utility of< strong>6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of drug candidates. By leveraging computational tools, researchers can predict binding affinities and optimize molecular structures before conducting expensive experimental trials. This integration of computational and experimental approaches has significantly accelerated the drug discovery process.
The versatility of this compound is also reflected in its application as a chiral auxiliary. Chiral molecules are non-superimposable mirror images of each other and are crucial in pharmaceuticals due to their enantioselective interactions with biological systems. The< strong>tert-butoxy carbonyl group can be used to introduce chirality into molecules, enabling the synthesis of enantiomerically pure compounds with enhanced therapeutic efficacy.
In conclusion, 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid (CAS No. 171670-07-8) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive agents, including kinase inhibitors and peptidomimetics. The ongoing research into its applications continues to expand its utility, making it an essential component in modern drug discovery efforts.
171670-07-8 (6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid) 関連製品
- 392313-41-6(N-(Methylsulfonyl)-N-3-(trifluoromethyl)phenylglycine)
- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)
- 2877676-35-0(4-[(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile)
- 1932332-31-4(methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)
- 301311-88-6((2E)-2-cyano-N-(4-methylphenyl)-3-5-(4-methylphenyl)furan-2-ylprop-2-enamide)
- 2137073-83-5(4-Oxazolecarboxylic acid, 5-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)
- 1135298-33-7(5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one)
- 1379443-52-3((1S)-3-amino-1-(3-chlorophenyl)propan-1-ol)
- 2137050-96-3(2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid)
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
